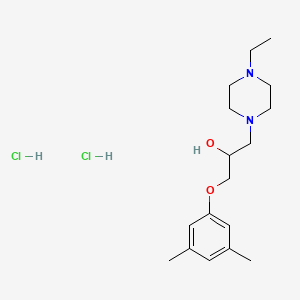![molecular formula C16H21N3O3 B5138620 N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide](/img/structure/B5138620.png)
N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide, also known as DM-235, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system (Kawabata et al., 2006; Youssef et al., 2013).
Biochemical and Physiological Effects
Studies have shown that N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain (Kawabata et al., 2006; Youssef et al., 2013). N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide has also been shown to protect against oxidative stress and neuronal damage in animal models of Alzheimer's disease and Parkinson's disease (Kawabata et al., 2006; Youssef et al., 2013).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide in lab experiments is its potential therapeutic applications in various fields of medicine. However, one limitation is the lack of understanding of its exact mechanism of action and potential side effects.
Zukünftige Richtungen
For research on N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide include further studies on its mechanism of action, potential side effects, and clinical trials in humans. N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide may also have potential applications in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, the synthesis method of N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide could be improved to increase efficiency and yield.
In conclusion, N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide is a compound that has shown potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and neuroprotective effects have been studied, and it may have potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to conduct clinical trials in humans.
Synthesemethoden
N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methyl-1H-pyrazole-5-carboxylic acid to form the intermediate compound 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole-5-carbaldehyde. This intermediate is then reacted with butanoyl chloride to form N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide (Kawabata et al., 2006).
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects (Kawabata et al., 2006). N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis (Kawabata et al., 2006; Youssef et al., 2013).
Eigenschaften
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-5-6-14(20)17-16-15(10(2)18-19-16)11-7-8-12(21-3)13(9-11)22-4/h7-9H,5-6H2,1-4H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIGOIPCPGHNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NNC(=C1C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138549.png)
methyl]phosphonate](/img/structure/B5138552.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinamide](/img/structure/B5138559.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5138560.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-2,6-dimethylnicotinate dihydrochloride](/img/structure/B5138564.png)
![3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5138572.png)
![3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5138586.png)
![N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5138589.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)
![1-allyl-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138600.png)
![3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)
